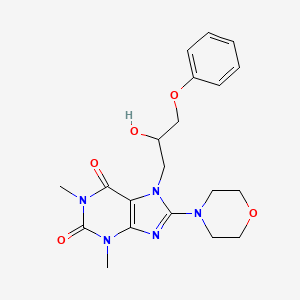
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is also known as PEPA and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, including compounds related to N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes, characterized by their coordination environment and supramolecular architectures, have been shown to exhibit significant antioxidant activity. Such studies highlight the potential for designing metal-organic frameworks with desired properties for applications in catalysis and pharmaceuticals (Chkirate et al., 2019).
Synthesis and Antimicrobial Activity
The compound's framework has been utilized in the synthesis of novel heterocycles, demonstrating significant insecticidal and antimicrobial activities. For example, derivatives incorporating a thiadiazole moiety have shown promise against the cotton leafworm, Spodoptera littoralis. This indicates potential agricultural applications for controlling pest populations and enhancing crop protection (Fadda et al., 2017).
Chemical Synthesis and Biological Imaging
In another avenue of research, novel synthesis methods have been developed for pyrazol-4-yl- and 2H-chromene-based substituted anilines, employing the compound as a precursor. This process, facilitating the creation of a new class of molecules, opens avenues for applications in fluorescence probes for biological imaging, showcasing the compound's versatility in contributing to bioanalytical methods (Banoji et al., 2022).
Antitumor Activity
The framework of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(1H-indol-1-yl)acetamide and its derivatives has also been explored in the context of antitumor activity. Synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has led to compounds that exhibit promising inhibitory effects on various cancer cell lines, underscoring the potential for therapeutic applications in oncology (Albratty et al., 2017).
Glutaminase Inhibition
Further research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , has identified potent and selective inhibitors of kidney-type glutaminase (GLS). These inhibitors demonstrate significant potential in cancer treatment by attenuating the growth of tumor cells in both in vitro and mouse xenograft models, indicating the compound's relevance in the design of new cancer therapeutics (Shukla et al., 2012).
Propriétés
IUPAC Name |
2-indol-1-yl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(14-20-10-6-15-4-1-2-5-16(15)20)18-8-12-23-13-11-21-9-3-7-19-21/h1-7,9-10H,8,11-14H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSELLUBFDYPLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2991850.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2991854.png)
![N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-3-(trifluoromethyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzenesulfonamide](/img/structure/B2991855.png)
![7-[(3-Hydroxyphenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2991856.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2991859.png)
![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991860.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2991861.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide hydrochloride](/img/structure/B2991864.png)


![7-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2991868.png)
![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)